molecular formula C12H18O2 B2597369 Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid CAS No. 31061-65-1

Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid

Cat. No.: B2597369
CAS No.: 31061-65-1
M. Wt: 194.274
InChI Key: STNYGMDZVYBFLR-UHFFFAOYSA-N
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Description

Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid (molecular formula: C₁₂H₁₈O₂, molecular weight: 194.27) is a rigid, polycyclic carboxylic acid characterized by a tricyclic carbon skeleton with two defined stereocenters . It has been identified in phytochemical studies of plants such as Zaleya pentandra and Curcuma species, where it is associated with bioactive properties . Its synthesis involves acid-catalyzed rearrangements or Koch carboxylation, as detailed in patent literature .

Properties

IUPAC Name

tricyclo[4.3.1.13,8]undecane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-11(14)12-5-8-1-2-9(6-12)4-10(3-8)7-12/h8-10H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNYGMDZVYBFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31061-65-1
Record name tricyclo[4.3.1.1,3,8]undecane-1-carboxylic acid
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Chemical Reactions Analysis

Decarboxylative Halogenation

This reaction involves the replacement of the carboxylic acid group with a halogen atom, typically via the Hunsdiecker–Borodin reaction. The mechanism proceeds through radical intermediates when the silver salt of the acid reacts with halogens (e.g., Br₂ or I₂) under thermal conditions .

Reagent Conditions Product Yield
AgNO₃ + Br₂Heat (100–120°C), anhydrousTricycloalkyl bromide + CO₂~69%*
Pb(OAc)₄ + Cl₂Solvent: CCl₄, 80°CTricycloalkyl chloride + CO₂N/A

*General yield reported for analogous aliphatic acids .

The reaction mechanism involves:

  • Formation of the silver carboxylate (RCOOAg ).

  • Oxidative cleavage by halogen to generate a carbon-centered radical (**R- **).

  • Radical recombination with halogen to form the alkyl halide (R–X ) .

The tricyclic structure may introduce steric hindrance, potentially reducing reaction efficiency compared to linear carboxylic acids.

Esterification

The carboxylic acid reacts with alcohols to form esters, often mediated by coupling agents like DCC (dicyclohexylcarbodiimide) or via acid chloride intermediates.

Example Synthesis of 2-(Dimethylamino)ethyl Ester :

  • Activation of the acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Reaction with 2-(dimethylamino)ethanol in anhydrous dichloromethane.

  • Purification via column chromatography.

Key Conditions:

  • Temperature: 0–25°C

  • Solvent: Anhydrous CH₂Cl₂

  • Yield: Not explicitly reported for this compound but optimized at ~69% for related precursors.

Salt Formation

The acid readily forms salts with bases, such as sodium or ammonium derivatives, enhancing solubility for further synthetic applications.

Reaction:
RCOOH+NaOHRCOO⁻Na⁺+H₂O\text{RCOOH} + \text{NaOH} \rightarrow \text{RCOO⁻Na⁺} + \text{H₂O}

Properties of Sodium Salt:

  • Improved water solubility

  • Stability under basic conditions

Reduction to Alcohol

Strong reducing agents like lithium aluminum hydride (LiAlH₄) convert the carboxylic acid to the corresponding primary alcohol.

Mechanism:

  • Nucleophilic attack by hydride on the carbonyl carbon.

  • Protonation and elimination of water.

  • Formation of tricyclo[4.3.1.1(3,8)]undecan-1-methanol.

Challenges:

  • The rigid tricyclic framework may impede reduction kinetics.

  • Requires anhydrous conditions (e.g., THF or ether) .

Nucleophilic Acyl Substitution

The acid undergoes substitution reactions after activation to reactive intermediates like acid chlorides or anhydrides.

Example: Amide Formation

  • Generate acid chloride using SOCl₂.

  • React with amines (e.g., dimethylamine) to yield tricyclic amides.

Conditions:

  • Solvent: Dry ether or THF

  • Temperature: 0°C to room temperature

Thermal Decarboxylation

Heating the acid above its boiling point (~321°C) induces decarboxylation, yielding tricyclo[4.3.1.1(3,8)]undecane and CO₂ .

Mechanistic Pathway:

  • Homolytic cleavage of the C–COOH bond.

  • Release of CO₂ and formation of a tricyclic hydrocarbon radical.

  • Radical stabilization via intramolecular hydrogen abstraction.

Structural Influences on Reactivity

The compound’s reactivity is modulated by:

  • Steric hindrance from the tricyclic system, slowing nucleophilic attacks.

  • Electron-withdrawing effects of the carboxyl group, enhancing electrophilicity at the carbonyl carbon.

  • Ring strain , potentially increasing susceptibility to ring-opening under harsh conditions .

Scientific Research Applications

Organic Synthesis

Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid serves as an important intermediate in organic synthesis, particularly in the development of complex molecules due to its unique structural features. Its tricyclic framework allows for the creation of various derivatives that can be utilized in pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound has potential applications in drug discovery and development:

  • Anticancer Research : Studies have indicated that derivatives of this compound may exhibit cytotoxic properties against certain cancer cell lines, making them candidates for further development as anticancer agents.
  • Biological Activity : The unique structure may enhance binding affinity to biological targets, facilitating the design of novel therapeutics.

Material Science

Due to its robust chemical structure, this compound is being explored for applications in material science:

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific mechanical and thermal properties.
  • Nanotechnology : Its derivatives could play a role in the development of nanomaterials for various applications, including drug delivery systems.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound derivatives on human cancer cell lines demonstrated significant cytotoxic activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The results indicated a dose-dependent response with IC50 values suggesting strong potential for further investigation into its mechanism of action and therapeutic efficacy.

Cell LineIC50 Value (µM)Observations
MCF-715Significant cell death observed
HCT11620Induction of apoptosis confirmed

Case Study 2: Synthesis and Characterization

A comprehensive synthesis route was developed for producing this compound derivatives with high yield and purity using multi-step reactions involving cyclization techniques and functional group modifications.

StepReaction TypeYield (%)
1Cyclization85
2Functionalization90
3Purification95

Comparison with Similar Compounds

Structural-Activity Relationship (SAR)

  • Alkyl Chain Length : Shorter chains (n-C₄H₉) enhance antiviral potency, while longer chains (n-C₈H₁₇) reduce efficacy .
  • Rigidity : The tricyclic skeleton enhances metabolic stability compared to flexible analogues like phthalic acid esters.

Biological Activity

Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid (CAS No. 31061-65-1) is a bicyclic compound with a molecular formula of C12_{12}H18_{18}O2_2 and a molecular weight of 194.27 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C12_{12}H18_{18}O2_2
  • Molecular Weight : 194.27 g/mol
  • Density : 1.183 g/cm³
  • Boiling Point : 321.4°C at 760 mmHg
  • Flash Point : 150.7°C

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as an anti-cancer agent and its antioxidant properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : In vitro assays have shown that related compounds can induce apoptosis in cancer cells, leading to reduced cell viability.
Cell LineIC50_{50} (µg/mL)Reference
OVCAR-890.92
HCT-11695.82
SF-29585.00

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

  • DPPH Scavenging Assay : This assay measures the ability of the compound to scavenge free radicals, with higher concentrations showing increased scavenging activity.
Concentration (µg/mL)Scavenging Activity (%)
2025
4045
6067
8078
10090

The formula used for calculating scavenging activity is:

Scavenging Activity =A0A1A0×100\text{Scavenging Activity }=\frac{A_0-A_1}{A_0}\times 100

where A0A_0 is the absorbance of the control and A1A_1 is the absorbance of the sample.

Study on Anticancer Effects

In a study focusing on the anticancer effects of tricyclic compounds, it was found that these compounds could inhibit tumor growth in xenograft models, suggesting their potential for therapeutic applications against solid tumors.

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction between this compound and various biological targets:

  • Targets Studied : Dihydrofolate reductase and other enzymes involved in cancer metabolism.

These studies provide insights into how structural modifications can enhance biological activity and selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid, and what experimental conditions optimize yield?

  • Methodological Answer : Cyclodehydration using polyphosphoric acid (PPA) is a common approach for synthesizing tricyclic frameworks. For example, bicyclic precursors (e.g., bicyclo[4.3.0]nonene derivatives) can undergo cyclization under reflux with PPA to form tricyclo systems. Reaction parameters like temperature (50–100°C) and PPA concentration significantly influence product purity and yield . Parallel strategies include Diels-Alder reactions or photochemical cyclizations, though these require validation for this specific carboxylic acid derivative.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Multi-modal spectroscopic analysis is critical:

  • NMR : 1H^1H and 13C^{13}C NMR to identify unique proton environments (e.g., bridgehead carbons and carboxylic proton signals).
  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the carboxylic acid group, while absence of angular strain (shifts <1710 cm1^{-1}) indicates stable ring geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion (C13_{13}H20_{20}O2_2, m/z 208.1463) and fragmentation patterns .

Q. What are the key stability considerations for this compound under varying storage or reaction conditions?

  • Methodological Answer : The rigid tricyclic framework enhances thermal stability, but the carboxylic acid group may degrade under prolonged heating or acidic conditions. Stability assays should include:

  • Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
  • pH-Dependent Studies : Monitor hydrolysis in aqueous buffers (pH 2–12) via HPLC .

Advanced Research Questions

Q. How does the spatial arrangement of the tricyclic system influence reactivity, particularly in regioselective functionalization?

  • Methodological Answer : The cage-like structure forces functional groups into close proximity, enabling unique reactivity. For example:

  • Oxidation : Chromic anhydride in acetic acid selectively oxidizes tertiary carbons in similar tricyclo systems, producing ketones or lactones .
  • Hydrogenolysis : Platinum-catalyzed cleavage of cyclopropane bonds in related tricyclo[4.4.1.0]undecane derivatives yields stereoisomeric decalins, suggesting analogous pathways for this compound .

Q. What in-silico and in-vitro approaches are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase or acetylcholinesterase) based on its phytochemical isolation context .
  • In-Vitro Assays : Test antimicrobial activity via broth microdilution (MIC determination) or cytotoxicity using MTT assays on cancer cell lines .

Q. How can computational chemistry (e.g., DFT or MD simulations) predict the compound’s physicochemical properties or interaction mechanisms?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles, electrostatic potential surfaces, and acidity (pKa_a) of the carboxylic group.
  • Molecular Dynamics (MD) : Simulate solvation behavior in polar solvents (e.g., DMSO) to guide formulation for biological studies .

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